molecular formula C8H6N4O B1615295 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline CAS No. 300587-41-1

4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline

Cat. No.: B1615295
CAS No.: 300587-41-1
M. Wt: 174.16 g/mol
InChI Key: LLFFDBWQFZHNAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(N-nitramino)-3-phenylfuroxane with acetic anhydride (Ac2O) and sulfuric acid (H2SO4), leading to the formation of the oxadiazole ring . The reaction conditions are crucial, as the transformation of the nitramine fragment to the oxadiazonium ion is a key step in the process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides, such as 1,5-dioxides.

    Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid for nitration, and oxidizing agents for oxidation reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

Major products from these reactions include nitrated derivatives, such as 7-nitro-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline, and various oxidized forms like 1,5-dioxides .

Mechanism of Action

The mechanism of action of 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with molecular targets through non-covalent interactions. These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces, which allow the compound to bind to enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the heterocycle.

Properties

IUPAC Name

4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c1-2-7-8(12-13-11-7)5-3-4-9-10-6(1)5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFFDBWQFZHNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C3=C1N=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344852
Record name 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300587-41-1
Record name 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 2
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 3
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 4
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 5
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 6
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline

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